
聚酰亚胺树脂
概述
描述
Synthesis Analysis
Polyimide resins are synthesized through a polycondensation reaction between dianhydrides and diamines or through the ring-opening polymerization of lactones with polyimides. For instance, a study by Chengyin Liu and colleagues (2017) introduces a novel synthesis route for polycaprolactone-polyimide-polycaprolactone (PCL-PI-PCL) triblock copolymers, which demonstrates the versatility in the synthesis of polyimide-based materials and their potential for enhancing the dispersion of carbon nanotubes in epoxy composites (Liu, Liu, & Chan-Park, 2017).
Molecular Structure Analysis
The molecular structure of polyimides significantly influences their properties. For example, a study by Caizhao Liu and others (2021) on bisphthalonitrile-terminated polyimide precursors showcases the structural diversity attainable in polyimides, which can be tailored for specific applications such as high-temperature adhesives due to their high glass transition temperatures and char yields (Liu et al., 2021).
Chemical Reactions and Properties
Polyimides undergo various chemical reactions that modify their properties. The incorporation of different functional groups or the formation of copolymers can enhance their solubility, thermal stability, and mechanical properties. For instance, the introduction of carborane cages into polyimide backbones has been shown to significantly improve thermo-oxidative stability and thermal properties, as described by Yuane Wu and colleagues (2018) (Wu et al., 2018).
Physical Properties Analysis
The physical properties of polyimides, such as thermal stability, mechanical strength, and solubility, are closely related to their molecular structure. A study by Wei Chen and others (2016) highlights how phenylethynyl-endcapped fluorenyl oligoimides exhibit high glass transition temperatures and low melt viscosities, indicating the potential for processing into high-performance composites or coatings (Chen, Ji, & Yang, 2016).
Chemical Properties Analysis
The chemical properties of polyimides, such as their resistance to solvents, chemicals, and radiation, make them ideal for a wide range of applications. The synthesis and radiation shielding properties of polyimide/Bi2O3 composites, as researched by V. Pavlenko and team (2019), demonstrate the capability of polyimides to be modified for specific uses, such as radiation shielding materials, by incorporating metal oxides into their matrix (Pavlenko, Cherkashina, & Yastrebinsky, 2019).
科学研究应用
航空航天工业
聚酰亚胺树脂因其高温稳定性、耐溶剂性和高强度,被应用于航空航天工业 . 它们以薄膜、纤维、纳米纤维、膜、泡沫、粘合剂或涂层等不同形式使用 .
医疗行业
在医疗行业,聚酰亚胺树脂因其优越的性能而被广泛应用。 它们以薄膜、纤维、纳米纤维、膜、泡沫、粘合剂或涂层等不同形式使用 .
电子工业
聚酰亚胺树脂以薄膜、纤维、纳米纤维、膜、泡沫、粘合剂或涂层等不同形式应用于电子工业 . 由于其优异的光学性能(透明度和低太阳吸收率及红外发射率)、高热稳定性和宽工作温度范围,它们被用作电子设备和太空应用的保护层 .
传感器技术
聚酰亚胺树脂因其优越的性能,如温度稳定性、耐溶剂性和机械强度,被应用于传感器技术 .
涂层应用
聚酰亚胺树脂因其粘合性和透明度特性而被应用于涂层应用 . 涂层应用非常重要,因为这是一种获得功能性材料的经济途径,因为通过使用少量的聚合物可以降低材料成本 .
半导体器件
聚酰亚胺树脂已被日本公司开发并用于半导体应用 . 本文介绍了聚酰亚胺树脂作为层间绝缘体、α射线屏蔽或缓冲涂层膜用于器件的测试结果
作用机制
Target of Action
Polyimide resin, a high-performance polymer, primarily targets various industrial applications due to its exceptional properties . It is extensively used in the aerospace, electronics, automotive, and healthcare industries . The primary role of polyimide resin in these industries is to provide superior performance in demanding applications, thanks to its exceptional thermal stability, mechanical strength, chemical resistance, and dielectric properties .
Mode of Action
The mode of action of polyimide resin involves its interaction with its application environment. The resin is synthesized through the reaction of dianhydrides and diamines . This reaction forms a high-molecular-weight polyamic acid, which is then cyclized to form the final polyimide structure .
Biochemical Pathways
The polymerization of a diamine and a dianhydride can be carried out by a two-step method in which a poly (amidocarboxylic acid) is prepared first, or directly by a one-step method . This process results in the formation of the polyimide structure.
Pharmacokinetics
For instance, its thermal stability, mechanical strength, and chemical resistance make it highly durable and reliable in various industrial environments .
Result of Action
The result of polyimide resin’s action is the provision of high-performance, durable, and reliable materials for various industries. Its exceptional properties enable it to withstand harsh conditions, including high temperatures and corrosive environments . This makes polyimide resin an ideal material for applications requiring reliability, durability, and performance in extreme environments .
安全和危害
Polyimide resin may cause eye irritation and is toxic in contact with skin . It may cause an allergic skin reaction and is suspected of causing genetic defects . It may damage fertility or the unborn child and cause damage to organs (respiratory system, liver, kidney, blood) through prolonged or repeated exposure .
未来方向
Low-cost polyimide, high toughness polyimide, and organic/inorganic hybrid polyimide will be the main directions of polyimide study in the future . Research is underway to unlock the potential of polyimide in even more fields . Innovations are being explored, particularly in the field of nanotechnology .
属性
IUPAC Name |
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDIQLZIBORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910001 | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62929-02-6, 106442-40-4 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes polyimide resins suitable for high-temperature applications?
A1: Polyimide resins possess remarkable heat resistance, with some formulations exhibiting glass transition temperatures exceeding 300°C [, ]. This characteristic stems from their aromatic structure and strong intermolecular forces, making them ideal for applications like aerospace components and electronic devices [, ].
Q2: How does the incorporation of fillers impact the properties of polyimide resins?
A2: Fillers like carbon fibers, thermally conductive ceramics, and modified graphene significantly enhance the mechanical, thermal, and electrical properties of polyimide resin composites [, , ]. For example, carbon fiber reinforcement substantially increases tensile and flexural strength, making them suitable for demanding structural applications [].
Q3: What are the advantages of using polyimide resins in flexible electronics?
A3: Polyimide resins exhibit excellent flexibility, high dielectric strength, and low coefficient of thermal expansion, making them suitable for flexible substrates in electronics [, ]. Their ability to be processed into thin films further expands their utility in flexible displays, sensors, and printed circuit boards [, ].
Q4: What is the typical molecular structure of a polyimide resin?
A4: Polyimide resins generally consist of repeating units formed by the reaction of dianhydrides, such as pyromellitic dianhydride, with diamines, like 4,4'-oxydianiline [, ]. The specific choice of monomers dictates the final properties of the resin.
Q5: How can the properties of polyimide resins be tailored through structural modifications?
A5: Incorporating specific monomers during synthesis can fine-tune resin properties. For instance, introducing bulky side groups or flexible linkages can influence glass transition temperature and solubility [, ].
Q6: What role does molecular weight play in determining polyimide resin characteristics?
A6: Molecular weight significantly influences viscosity, mechanical strength, and processing behavior [, ]. Higher molecular weight resins generally exhibit greater strength and toughness but can be more challenging to process.
Q7: What are the common curing mechanisms employed for polyimide resins?
A7: Polyimide resins can be cured thermally, typically at elevated temperatures, to induce imidization and crosslinking, resulting in a rigid, infusible network [, ]. Alternatively, some formulations utilize catalytic curing agents, such as isopropyl peroxide and cobalt naphthenate, to lower curing temperatures and reduce processing challenges [].
Q8: How does the choice of solvent affect the processing of polyimide resins?
A8: Solvent selection is crucial for achieving desired viscosity, film uniformity, and compatibility with other components [, ]. High-boiling-point polar solvents, while effective, can pose challenges during removal and impact final properties [, ].
Q9: What are some challenges associated with processing polyimide resins?
A9: High processing temperatures, potential for void formation, and the need for specialized equipment can pose challenges during manufacturing [, ]. Research continues to explore innovative processing techniques, such as resin transfer molding (RTM), to overcome these limitations and expand applications [].
Q10: What are the typical degradation pathways for polyimide resins?
A11: Degradation mechanisms can involve chain scission, oxidation, and hydrolysis, leading to deterioration of mechanical properties and changes in color []. Understanding these pathways is crucial for developing strategies to enhance long-term stability.
Q11: What analytical techniques are commonly employed to characterize polyimide resins?
A12: Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) are routinely used to analyze the chemical structure, thermal properties, and mechanical behavior of polyimide resins [, ].
Q12: How can surface modifications of polyimide resins be characterized?
A13: Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) provide insights into the chemical composition and modification of polyimide resin surfaces [].
Q13: What are the environmental concerns associated with polyimide resins?
A14: The inherent recalcitrance of some polyimide resins can pose challenges for recycling and disposal. Research is exploring biodegradable polyimide formulations and sustainable manufacturing processes to mitigate environmental impact [].
Q14: What are some emerging research trends in the field of polyimide resins?
A15: Current research focuses on developing high-performance, lightweight polyimide composites for aerospace applications, exploring bio-based and biodegradable polyimides for sustainability, and tailoring resin properties for advanced applications like flexible electronics and high-frequency communications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




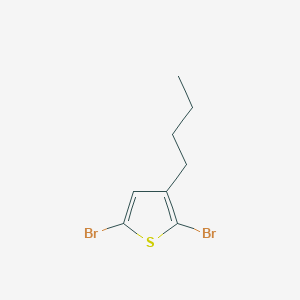

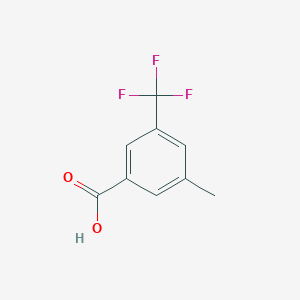
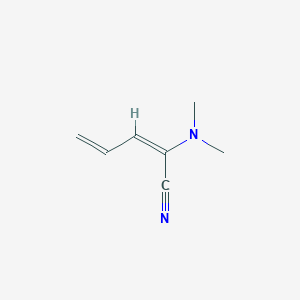
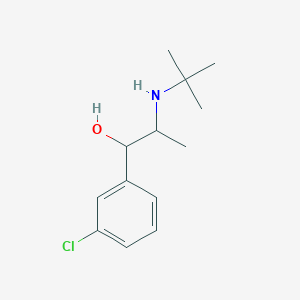
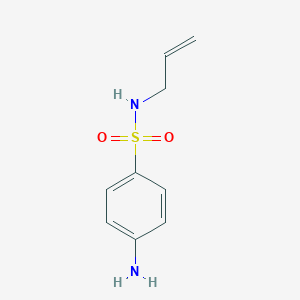
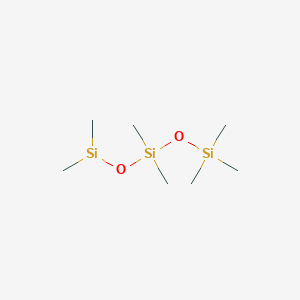

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

